Product packaging for Bis(4-nitrobenzyl) phosphorochloridate(Cat. No.:CAS No. 57188-46-2)

Bis(4-nitrobenzyl) phosphorochloridate

Cat. No.: B029412
CAS No.: 57188-46-2
M. Wt: 386.68 g/mol
InChI Key: IGRFBFTXYUVGAQ-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Chemistry and its Significance

Organophosphorus chemistry is a major branch of organic chemistry focused on the synthesis and properties of organic compounds containing phosphorus. wikipedia.org These compounds are integral to many scientific and industrial fields due to their diverse characteristics, including multivalency, varying oxidation states, and metal-binding capabilities. longdom.org The significance of organophosphorus compounds is evident in their wide-ranging applications. In medicine, over 80 phosphorus-containing drugs are in clinical use, with many more under development. frontiersin.org They are also crucial in agriculture, with more than 300 types of organophosphorus pesticides on the market. frontiersin.org

Beyond these roles, organophosphorus compounds are vital in synthetic organic chemistry. frontiersin.org For instance, phosphonates are key reagents in the Wittig reaction for alkene synthesis, and phosphine (B1218219) ligands are essential in metal-catalyzed cross-coupling reactions, which are fundamental for building complex molecules. frontiersin.orgmdpi.com Their utility also extends to materials science, where they are used as environmentally benign fire retardants and as metal extractants. frontiersin.org The unique properties of the phosphoryl (P=O) group, in particular, contribute to the high coordination ability of these compounds with metals. frontiersin.org

Role of Phosphorochloridates as Key Synthetic Intermediates

Phosphorochloridates are a class of organophosphorus compounds that serve as highly valuable intermediates in organic synthesis. They are derivatives of phosphoric acid in which one or more of the hydroxyl groups are replaced by a chlorine atom. Their primary role is to act as phosphorylating agents, enabling the introduction of a phosphate (B84403) group into a molecule. wikipedia.org This process, known as phosphorylation, is a cornerstone of many biological processes and a critical step in the synthesis of numerous biologically important molecules. wikipedia.org

The reactivity of the phosphorus-chlorine (P-Cl) bond makes phosphorochloridates effective electrophiles. They readily react with nucleophiles such as alcohols, amines, and thiols to form phosphate esters, phosphoramidates, and phosphorothioates, respectively. This reactivity allows for the controlled and stepwise construction of complex organophosphorus molecules. researchgate.net For example, phosphorochloridates are instrumental in the synthesis of monoalkyl phosphates, nucleotide analogues, and phosphopeptides. enamine.netnih.gov Their versatility is further demonstrated by their use in the preparation of enol phosphates, which are precursors for metal-catalyzed coupling reactions. enamine.net

Historical Development of Phosphorylating Reagents

The development of phosphorylating reagents has been a central theme in the history of organophosphorus chemistry, driven largely by the need to synthesize biologically relevant molecules like oligonucleotides. researchgate.netacs.org Early research in this area was bifurcated, with one path focusing on the synthesis of molecules of life and the other on fundamental organic transformations such as the Wittig reaction. researchgate.net

Historically, a significant shift occurred from P(V)-based chemistry to the now-ubiquitous P(III)-based methods for oligonucleotide synthesis. researchgate.net However, there has been a renewed interest in P(V) reagents due to their potential to offer alternative and complementary synthetic strategies. acs.org The development of various phosphorylating agents has been a continuous effort to address the "prebiotic phosphorylation in water problem," which seeks to understand how essential biomolecules were first formed. mdpi.com

Over the years, a variety of reagents have been explored, from simple inorganic phosphates activated under specific conditions to more complex organic molecules designed for controlled reactivity. nih.gov For instance, early methods involved the use of condensing agents like urea (B33335) with inorganic phosphates. nih.gov The discovery of diamidophosphate (B1260613) (DAP) as a phosphorylating agent in aqueous medium represented a significant advancement. mdpi.com The ongoing development of novel phosphorylating agents, including specialized phosphorochloridates, continues to expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex and functionalized molecules. researchgate.net

Specificity of Aryl and Alkyl Phosphorochloridates in Diverse Synthetic Routes

The reactivity and application of phosphorochloridates in organic synthesis are significantly influenced by the nature of the organic group attached to the phosphorus atom, broadly categorized as aryl or alkyl groups. This difference in structure leads to distinct electronic and steric effects, which in turn dictate their specificity in various synthetic pathways.

Aryl phosphorochloridates , which contain an aromatic ring attached to the phosphate core, are generally less reactive than their alkyl counterparts. This is attributed to the electron-withdrawing nature of the aryl group and the sp² hybridization of the carbon attached to the halogen, which strengthens the P-OAr bond. youtube.comlibretexts.org However, their reactivity can be enhanced by the presence of electron-withdrawing substituents on the aromatic ring, particularly at the ortho and para positions. libretexts.orgmasterjeeclasses.com Aryl phosphorochloridates, such as diphenyl phosphorochloridate, are versatile reagents used in the synthesis of monoalkyl phosphates, esters, and glycosyl phosphates for nucleotide production. enamine.net

Alkyl phosphorochloridates , on the other hand, are typically more reactive. The electron-donating nature of alkyl groups can increase the electron density on the phosphorus atom, making it more susceptible to nucleophilic attack. However, the mechanism of their reactions, particularly hydrolysis, can be complex. Studies have shown that the transition state for the hydrolysis of alkyl phosphates involves a pre-equilibrium proton transfer, followed by rate-limiting P-O bond fission. nih.gov The solvolytic reaction of phosphorochloridates with alcohols is a key method for preparing phosphate esters, though it can be complicated by side reactions like the cleavage of the alkyl-oxygen bond by hydrogen chloride, a byproduct of the reaction. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClN2O7P B029412 Bis(4-nitrobenzyl) phosphorochloridate CAS No. 57188-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[chloro-[(4-nitrophenyl)methoxy]phosphoryl]oxymethyl]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-1-5-13(6-2-11)16(18)19)24-10-12-3-7-14(8-4-12)17(20)21/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRFBFTXYUVGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391660
Record name BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57188-46-2
Record name BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57188-46-2
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Reaction Mechanisms and Kinetics in Phosphorylation Processes Catalyzed by Bis 4 Nitrobenzyl Phosphorochloridate

Fundamental Principles of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental processes in organic chemistry and biochemistry, underpinning the synthesis of a vast array of essential molecules. The transfer of a phosphoryl group from a donor to an acceptor molecule is central to these transformations. The reactivity of the phosphorus center is governed by several factors, including the nature of the substituents on the phosphorus atom, the attacking nucleophile, and the departing leaving group.

Nucleophilic Substitution at Phosphorus Centers (SN2(P) Mechanism)

The most common mechanism for phosphoryl transfer is a bimolecular nucleophilic substitution (SN2) at the phosphorus center, often denoted as SN2(P). nih.gov This mechanism is analogous to the well-known SN2 reaction at a saturated carbon atom. nih.gov The process involves the attack of a nucleophile (Nu) on the electrophilic phosphorus atom from the backside, relative to the leaving group (X). nih.gov

This backside attack leads to the formation of a high-energy pentavalent transition state with a trigonal bipyramidal geometry. nih.gov In this transition state, the phosphorus atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group, which occupy the apical positions. As the bond between the phosphorus and the nucleophile forms, the bond to the leaving group simultaneously breaks, resulting in an inversion of the stereochemical configuration at the phosphorus center, similar to a Walden inversion. nih.gov

While the concerted SN2-like mechanism is widely accepted, two other pathways are theoretically possible:

Associative (Addition-Elimination) Mechanism: This two-step process involves the initial formation of a relatively stable pentacoordinate phosphorane intermediate. This intermediate then expels the leaving group in a second step. This pathway is distinct from an SN2 reaction at carbon, as carbon cannot form stable five-bond intermediates. nih.gov

Dissociative (Elimination-Addition) Mechanism: This SN1-like mechanism involves the initial departure of the leaving group to form a highly reactive, trigonal planar metaphosphate intermediate. nih.gov This intermediate is then rapidly attacked by the nucleophile.

For most phosphorylating agents, particularly reactive ones like phosphorochloridates, the reaction pathway is generally considered to be a concerted SN2-like process or one with a transition state that is very close in character to a true SN2 reaction. nih.govnih.gov

Role of Leaving Groups in Phosphorylation Reactivity

The nature of the leaving group is a critical determinant of the rate of a phosphoryl transfer reaction. evitachem.com A good leaving group is one that can stabilize the negative charge it acquires upon departure. The more stable the leaving group anion, the weaker its bond to the phosphorus atom and the faster the rate of nucleophilic substitution. evitachem.com

The stability of the leaving group is often related to the pKa of its conjugate acid. Leaving groups that are anions of strong acids are generally better leaving groups. For instance, in the case of Bis(4-nitrobenzyl) phosphorochloridate, the chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl).

FactorInfluence on Leaving Group Ability
Basicity Weaker bases (conjugate bases of strong acids) are better leaving groups.
Polarizability Larger, more polarizable atoms can better stabilize a negative charge.
Solvation Groups that are well-solvated after departure enhance reactivity.
Inductive Effects Electron-withdrawing groups on the leaving group stabilize the transition state.

Mechanistic Investigations of this compound-Mediated Phosphorylations

While the general principles of phosphoryl transfer are well-established, specific, in-depth mechanistic studies on this compound are not extensively detailed in the scientific literature. However, based on its structure and the known reactivity of related phosphorochloridates, a clear and consistent mechanistic picture can be inferred.

Kinetic Studies of Reaction Rates and Orders

Direct kinetic studies detailing the reaction rates and orders for phosphorylations using this compound are not prominently published. However, the reaction is expected to follow a concerted SN2(P) mechanism. Such mechanisms are characterized by second-order kinetics, where the reaction rate is dependent on the concentration of both the phosphorylating agent and the nucleophile.

Rate = k[this compound][Nucleophile]

This rate law signifies that both molecules are involved in the rate-determining step, which is consistent with a bimolecular collision as proposed in the SN2 mechanism. Kinetic studies on analogous reactions, such as the reactions of phenyl and 4-nitrophenyl chlorothionoformates with phenoxide nucleophiles, have shown pseudo-first-order kinetics under an excess of the nucleophile, with the second-order rate constant (k_N) being independent of pH, supporting a direct, concerted substitution mechanism. nih.gov It is highly probable that reactions involving this compound would exhibit similar kinetic behavior.

Identification of Reaction Intermediates

In a concerted SN2(P) mechanism, which is the most likely pathway for a reactive species like this compound, there are no true reaction intermediates. The reaction proceeds from reactants to products through a single, high-energy transition state. nih.gov

The structure of this transition state would be a trigonal bipyramid, with the chloride leaving group and the incoming nucleophile occupying the two apical positions and the two 4-nitrobenzyloxy groups and the phosphoryl oxygen occupying the equatorial positions.

Should the reaction deviate towards a more associative mechanism, a pentacoordinate phosphorane could be considered a transient intermediate. nih.gov However, given the high reactivity imparted by the electronegative chlorine atom, which is an excellent leaving group, the lifetime of any such intermediate would be exceedingly short, making it practically indistinguishable from a transition state. Therefore, for most practical purposes, the reaction is considered to proceed without a detectable intermediate.

Influence of Solvent Effects on Phosphorylation Kinetics and Mechanism

log(k/ko) = lNT + mYCl

Here, k is the rate constant in a given solvent, ko is the rate constant in the reference solvent (80% ethanol/20% water), l is the sensitivity of the substrate to solvent nucleophilicity, and m is its sensitivity to solvent ionizing power.

For reactions of phosphorochloridates, which typically proceed through an addition-elimination or SN2(P)-like mechanism, the solvent's ability to donate a pair of electrons (nucleophilicity) is crucial for stabilizing the transition state. A high l value suggests a mechanism where the solvent acts as a nucleophile in the rate-determining step. A significant m value indicates the development of charge separation in the transition state, characteristic of a more dissociative or SN1-like mechanism.

The choice of solvent can thus be tailored to optimize the reaction. Aprotic polar solvents like acetonitrile (B52724) can provide a suitable medium, while nucleophilic solvents could potentially participate in the reaction. The specific rates of solvolysis for the related p-nitrophenyl chloroformate in various binary solvent mixtures illustrate this dependency.

Solvent (v/v)NTYClk (s-1) for p-Nitrophenyl Chloroformate
100% Ethanol0.37-2.41.11E-03
90% Ethanol0.16-0.833.51E-03
80% Ethanol0.000.006.56E-03
100% Methanol0.17-1.121.15E-02
90% Methanol0.01-0.152.10E-02
80% Acetone-0.38-0.631.34E-03
90% TFE-2.532.831.08E-03
70% TFE-1.902.942.21E-03

This table is generated based on data for p-nitrophenyl chloroformate from the referenced source to illustrate solvent effects. mdpi.com

Catalysis and Promoters in Phosphorochloridate Reactions

Phosphorylation reactions involving phosphorochloridates, including this compound, generate one equivalent of hydrogen chloride (HCl) as a byproduct. This acid can protonate the alcohol substrate or other nucleophiles present in the reaction mixture, rendering them non-nucleophilic and halting the reaction. Furthermore, the acidic conditions can lead to undesirable side reactions, such as the acid-catalyzed removal of protecting groups.

To counteract this, acid-binding agents, or acid scavengers, are essential components of the reaction mixture. These are typically non-nucleophilic or weakly nucleophilic bases. Tertiary amines such as pyridine (B92270) and triethylamine (B128534) are commonly employed for this purpose. rsc.orgyoutube.com Pyridine can act as a base to neutralize the forming HCl, creating a pyridinium (B92312) chloride salt. youtube.com This maintains a neutral or slightly basic reaction environment, allowing the phosphorylation to proceed to completion. In some contexts, pyridine can also act as a nucleophilic catalyst itself, reacting with the phosphorochloridate to form a more reactive phosphopyridinium intermediate, which is then attacked by the alcohol. mdpi.comnih.gov The choice of base is critical to avoid competing reactions and ensure the desired phosphorylation occurs efficiently.

Lewis acid catalysis is a powerful strategy in organic synthesis to enhance the electrophilicity of a substrate. youtube.com In the context of a phosphorochloridate reaction, a Lewis acid could coordinate to one of the oxygen atoms (either the phosphoryl or an ester oxygen) of the this compound. This coordination would withdraw electron density from the phosphorus atom, making it significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like an alcohol. youtube.com

While phosphorus compounds are themselves known to act as Lewis acids, the application of external Lewis acids to catalyze reactions at a pentavalent phosphorus center is a plausible, though less commonly documented, strategy compared to their use in carbonyl chemistry. researchgate.netrsc.orgrsc.org The general principle involves the activation of the electrophile by the Lewis acid, followed by nucleophilic attack and subsequent dissociation of the Lewis acid from the product to regenerate the catalyst. youtube.com The investigation of various Lewis acids (e.g., ZnCl₂, AlCl₃, or lanthanide triflates) could potentially reveal catalytic systems that accelerate phosphorylation under milder conditions or with sterically hindered alcohols.

Micellar catalysis offers a unique approach to accelerate reactions in aqueous or mixed-aqueous media. Micelles are aggregates of surfactant molecules that form in solution above a certain concentration (the critical micelle concentration). They possess a hydrophobic core and a hydrophilic surface. For reactions involving charged species, cationic surfactants like cetyltrimethylammonium bromide (CTAB) are particularly effective. researchgate.net

The hydrolysis of phosphate (B84403) esters, such as the closely related bis(p-nitrophenyl) phosphate (BNPP), has been shown to be dramatically accelerated in the presence of cationic micelles. researchgate.netresearchgate.net This rate enhancement is attributed to several factors:

Concentration Effect: The micelle incorporates both the substrate and the nucleophile, increasing their effective local concentration compared to the bulk solution.

Electrostatic Stabilization: The positively charged micellar surface (the Stern layer) attracts and stabilizes anionic nucleophiles, while also stabilizing the negatively charged transition state of the phosphorylation reaction.

Favorable Microenvironment: The interface of the micelle provides a microenvironment with lower polarity than the bulk water, which can favor the SN2(P) reaction.

Studies on the cleavage of BNPP by various nucleophiles in the presence of different cationic micelles have demonstrated rate enhancements of up to 105-fold compared to the spontaneous hydrolysis rate. researchgate.net This powerful catalytic effect highlights the potential for using micellar systems to drive reactions of this compound with high efficiency, particularly in bioconjugation or other applications where aqueous media are preferred.

SurfactantNucleophilekobs (s-1) in Micelleskspontaneous (s-1)Rate Enhancement Factor
CTABBenzohydroxamate1.8 x 10-3~1 x 10-8~1.8 x 105
CDEABBenzohydroxamate2.5 x 10-3~1 x 10-8~2.5 x 105
CPBBenzohydroxamate2.9 x 10-3~1 x 10-8~2.9 x 105
CTABAcetohydroxamate1.1 x 10-3~1 x 10-8~1.1 x 105

This table is generated with representative data from studies on the cleavage of Bis(p-nitrophenyl) phosphate (BNPP) to illustrate the magnitude of micellar catalytic effects. researchgate.net CDEAB = cetyldiethylethanolammonium bromide; CPB = cetylpyridinium (B1207926) bromide.

Applications of Bis 4 Nitrobenzyl Phosphorochloridate in Advanced Organic Synthesis

Role as a Phosphorylating Reagent in Complex Molecule Synthesis

The primary function of Bis(4-nitrobenzyl) phosphorochloridate is to act as a source of an electrophilic phosphorus center, enabling the phosphorylation of nucleophilic functional groups such as hydroxyl and amino groups. The resulting phosphorylated product is protected by the 4-nitrobenzyl groups, which can be subsequently removed, typically through reduction of the nitro groups or by photolysis.

This compound readily reacts with alcohols and phenols in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the electron-deficient phosphorus atom of the phosphorochloridate, leading to the displacement of the chloride ion and the formation of a stable phosphate (B84403) triester.

The general scheme for this reaction is as follows:

ReactantsConditionsProduct
R-OH (Alcohol/Phenol) + (4-NO₂C₆H₄CH₂O)₂P(O)ClBase (e.g., Pyridine)(4-NO₂C₆H₄CH₂O)₂P(O)OR (Protected Phosphate Triester) + Base·HCl

The 4-nitrobenzyl groups are advantageous as protecting groups due to their stability under a range of chemical conditions, yet they can be cleaved selectively. This selective deprotection is a cornerstone of its utility in complex molecule synthesis, allowing the phosphate group to be unmasked at a desired stage without disturbing other sensitive functionalities in the molecule.

In a similar fashion to alcohols, primary and secondary amines can be phosphorylated using this compound to yield protected phosphoramidates. The reaction involves the nucleophilic substitution of the chloride by the amine, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

This reaction provides a route to phosphoramidates, which are structural motifs found in various biologically active molecules and prodrugs. The 4-nitrobenzyl protecting groups can later be removed to furnish the free phosphoramidate. A magnesium chloride-catalyzed reaction of phenols and phosphorus oxychloride can generate a phosphorochloridate, which is then used for the phosphorylation of amines to synthesize phosphoramidates nih.gov.

Synthesis of Advanced Pharmaceutical Intermediates and Biologically Active Molecules

This compound is a specialized phosphorylating agent that facilitates the introduction of a phosphate moiety into complex organic molecules. Its primary application lies in the synthesis of phosphate esters that can serve as prodrugs or as intermediates in the preparation of other biologically active compounds. A patent describing the synthesis of novel thienamycin derivatives lists bis(p-nitrobenzyl)phosphorochloridate as a suitable reagent for introducing a phosphate group, underscoring its utility in medicinal chemistry google.com.

Derivatization for Prodrug Synthesis

A significant challenge in drug design is overcoming the poor membrane permeability of highly polar or charged molecules, such as those containing a phosphate group. Prodrug strategies aim to mask these functionalities with lipophilic groups that are cleaved in vivo to release the active drug. The bis(4-nitrobenzyl)phosphate group is an effective promoiety for this purpose, particularly in the context of targeted cancer therapy.

The strategy involves using this compound to phosphorylate a hydroxyl group of a cytotoxic agent. The resulting prodrug is significantly less polar and can more easily diffuse across cell membranes. The key to this approach is the targeted cleavage of the 4-nitrobenzyl groups. Many solid tumors contain regions of low oxygen (hypoxia), leading to the overexpression of nitroreductase enzymes. These enzymes selectively reduce the nitro groups on the prodrug, initiating the fragmentation mechanism described previously and releasing the active, phosphorylated drug specifically within the tumor environment. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the parent drug. Research on 4-nitrobenzyl carbamates as triggers for bioreductive drugs demonstrates the effectiveness of this activation mechanism, which is directly analogous to the cleavage of 4-nitrobenzyl phosphate esters google.com.

Synthesis of Phosphate-Containing Ligands and Probes

Beyond prodrugs, this compound is a valuable reagent for the synthesis of non-medicinal, biologically active molecules like enzyme inhibitors, receptor ligands, and molecular probes. Many proteins and signaling pathways are modulated by phosphorylated substrates, and synthetic, non-hydrolyzable analogues are essential tools for studying these systems.

The synthesis of such molecules often requires the introduction of a phosphate group at a specific position. This compound can be used to install a protected phosphate onto a core scaffold. The 4-nitrobenzyl groups mask the phosphate's negative charge, improving solubility in organic solvents and facilitating purification by standard techniques like silica gel chromatography. Once the desired molecular construction is complete, the protecting groups can be cleanly removed. Catalytic hydrogenation is a common method for this final deprotection step, as it efficiently cleaves the benzyl (B1604629) esters to yield the free phosphate without affecting many other functional groups. This allows for the synthesis of the final, biologically active phosphorylated ligand or probe in its desired form.

Computational and Theoretical Studies of Bis 4 Nitrobenzyl Phosphorochloridate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. semanticscholar.org These methods provide a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's stability and reactivity.

Analysis of the electronic structure of Bis(4-nitrobenzyl) phosphorochloridate reveals key features that govern its chemical behavior. The phosphorus atom is the electrophilic center, made more so by the electron-withdrawing effects of the attached chlorine and the two bis(4-nitrobenzyl) ester groups. A study on the closely related sodium bis(4-nitrophenyl)phosphate using DFT calculations showed that the ester P-O bonds are particularly long, and their topological parameters, such as the density at the bond critical point, are lower than for other P-O bonds. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized on the p-orbitals of the oxygen atoms and the aromatic rings, while the LUMO is likely centered on the phosphorus atom and the antibonding orbitals of the P-Cl bond, as well as the nitro groups.

The molecular electrostatic potential (MEP) surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. semanticscholar.org For this molecule, negative potential (red regions) would be concentrated around the phosphoryl oxygen and the oxygen atoms of the nitro groups, indicating their susceptibility to electrophilic attack. A positive potential (blue region) would be prominent around the phosphorus atom, confirming it as the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can provide further details on charge distribution and intramolecular interactions. The calculated atomic charges would show a significant positive charge on the phosphorus atom, a negative charge on the chlorine and oxygen atoms, and the delocalization of charge within the nitrobenzyl moieties.

Calculated PropertyPredicted Value/ObservationSignificance
HOMO Energy~ -8.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy~ -2.0 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 6.5 eVIndicates high kinetic stability but significant reactivity due to the electrophilic phosphorus center. mdpi.com
Dipole MomentHighReflects the polar nature of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on PHighly PositiveConfirms the electrophilic character of the phosphorus atom, making it susceptible to nucleophilic attack.
Mulliken Charge on ClNegativeHighlights the polarization of the P-Cl bond and the nature of the leaving group.

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility, solvent effects, and the initial stages of chemical reactions.

For this compound, MD simulations can be employed to explore its conformational landscape in different solvent environments. The two 4-nitrobenzyl groups are connected to the central phosphate (B84403) core via flexible P-O-CH₂ linkages. The rotational freedom around these bonds allows the aromatic rings to adopt various orientations. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. The preferred conformation can influence the steric accessibility of the phosphorus center to an incoming nucleophile, thereby affecting the molecule's reactivity.

Furthermore, MD simulations can shed light on the role of the solvent in phosphorylation reactions. By explicitly including solvent molecules (e.g., water, acetonitrile) in the simulation box, one can observe how the solvent molecules arrange themselves around the solute. The solvation shell around the electrophilic phosphorus atom and the chloride leaving group is particularly important. Solvent molecules can stabilize or destabilize the ground state and transition state of a reaction, thus altering the reaction kinetics. For instance, polar solvents are expected to stabilize the charge separation that occurs as the P-Cl bond breaks during nucleophilic attack.

Simulations can also provide qualitative insights into the reactivity of the P-Cl bond. By monitoring the fluctuations in the P-Cl bond length and the interactions with surrounding nucleophilic species (either solvent or other reactants), one can gain a preliminary understanding of the factors that facilitate bond cleavage.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the structural characterization of molecules and the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts can be achieved with good accuracy using DFT calculations. acs.orgnih.gov These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, phosphoric acid for ³¹P). For this compound, distinct signals would be predicted for the benzylic protons (CH₂), the aromatic protons of the two non-equivalent positions on the p-substituted rings, and a single signal in the ³¹P NMR spectrum characteristic of a phosphorochloridate environment.

FT-IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an FT-IR spectrum. For this compound, characteristic vibrational frequencies would be predicted for the P=O stretching, P-Cl stretching, P-O-C stretching, and the symmetric and asymmetric stretching of the NO₂ groups. orgchemboulder.com The calculated IR spectrum can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. mdpi.comgoogle.comfaccts.de The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the 4-nitrobenzyl aromatic systems. TD-DFT calculations can predict the wavelengths of these absorptions and help assign them to specific electronic transitions between molecular orbitals. rsc.org

Spectroscopic TechniquePredicted DataInterpretation
¹H NMRδ ≈ 5.4 ppm (s, 4H, -CH₂-); δ ≈ 7.5 ppm (d, 4H, Ar-H); δ ≈ 8.2 ppm (d, 4H, Ar-H)Signals correspond to the benzylic protons and the aromatic protons adjacent to the CH₂ and NO₂ groups, respectively.
¹³C NMRδ ≈ 70 ppm (-CH₂-); δ ≈ 124 ppm, 129 ppm, 142 ppm, 148 ppm (Ar-C)Chemical shifts for the benzylic carbon and the four distinct aromatic carbons.
³¹P NMRδ ≈ 5-10 ppmA single peak in the region characteristic for phosphoryl chlorides. wikipedia.org
FT-IRν ≈ 1520 cm⁻¹ (asymm NO₂); ν ≈ 1350 cm⁻¹ (symm NO₂); ν ≈ 1300 cm⁻¹ (P=O); ν ≈ 1010 cm⁻¹ (P-O-C); ν ≈ 580 cm⁻¹ (P-Cl)Characteristic stretching frequencies for the key functional groups in the molecule. orgchemboulder.com
UV-Visλ_max ≈ 270 nmCorresponds to π → π* electronic transitions within the 4-nitrophenyl chromophores.

Theoretical Insights into Phosphoryl Transfer Transition States

Phosphoryl transfer reactions are fundamental in chemistry and biology, and theoretical studies provide deep insights into their mechanisms. nih.gov These reactions can proceed through different pathways, primarily categorized as associative (addition-elimination) or dissociative (elimination-addition). nih.govlibretexts.org A concerted (S_N2-like) mechanism lies between these two extremes. libretexts.org

For phosphorylating agents like this compound, the reaction with a nucleophile (Nu⁻) involves the attack at the electrophilic phosphorus atom and the departure of the chloride leaving group. Theoretical calculations can be used to locate the transition state structure for this process and to determine the activation energy barrier.

The transition state for a concerted phosphoryl transfer reaction is typically a trigonal bipyramidal (TBP) structure, with the incoming nucleophile and the leaving group in the apical positions. libretexts.org The nature of this transition state can be described as "loose" (more dissociative character, with long P-Nu and P-LG bonds) or "tight" (more associative character, with shorter P-Nu and P-LG bonds). nih.gov

The electronic properties of the non-leaving "spectator" groups significantly influence the transition state structure and reactivity. nih.gov The two electron-withdrawing 4-nitrobenzyl groups in this compound play a crucial role. They increase the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack. Furthermore, they can stabilize the developing negative charge on the phosphoryl oxygen atoms in the transition state. The nature of the leaving group is also critical; chloride is a good leaving group, which generally favors a more dissociative pathway. mdpi.com

Linear Free Energy Relationships (LFERs) and Kinetic Isotope Effects (KIEs) are theoretical and experimental tools used to probe the character of the transition state. nih.gov Computational studies can simulate these effects to predict the degree of bond formation and bond cleavage at the transition state. For reactions involving this compound, theoretical models would likely predict a transition state with significant dissociative character, meaning that the P-Cl bond is substantially broken as the P-Nu bond begins to form. nih.gov This is consistent with studies on similar systems with good leaving groups. nih.gov

Transition State PropertyTheoretical Prediction/Insight
MechanismLikely a concerted mechanism with significant dissociative (S_N2-like, loose) character. nih.gov
GeometryTrigonal bipyramidal, with the nucleophile and chloride ion in apical positions. libretexts.org
Bond OrdersThe P-Cl bond is significantly weakened/broken, while the P-Nu bond is only partially formed.
Role of 4-Nitrobenzyl GroupsIncrease electrophilicity of phosphorus and stabilize the negative charge on the transition state. nih.gov
Leaving Group EffectThe good leaving group ability of chloride promotes a more dissociative transition state. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methods

The traditional synthesis of phosphorochloridates often relies on reagents that are hazardous and produce significant waste, posing environmental and safety concerns. For instance, the preparation of substituted benzyl (B1604629) phosphorochloridates can involve phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃), which are toxic and corrosive tandfonline.comrsc.orgwikipedia.org. The global push towards green chemistry is driving research into more sustainable alternatives.

Future synthetic methods for Bis(4-nitrobenzyl) phosphorochloridate and related reagents are expected to focus on the following principles:

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Less Hazardous Reagents: Replacing toxic chemicals like PCl₅ and chlorine gas with safer alternatives. Research into solid-supported reagents or alternative chlorinating agents is a promising avenue. One patented "green" process for a related compound uses a composite catalyst to improve efficiency and reduce toxic by-products google.com.

Alternative Energy Sources: The use of microwave or ultrasound irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions under milder conditions, as seen in related organophosphorus syntheses like the Kabachnik-Fields reaction rsc.org.

Phosphorus Recycling: A major goal in sustainable chemistry is the development of a circular phosphorus economy to address the depletion of finite phosphate (B84403) rock reserves eurekalert.org. Future syntheses may involve electrochemical methods or novel catalytic cycles that recycle phosphorus-containing by-products eurekalert.org.

A comparison of traditional versus potential sustainable methods is outlined below.

FeatureTraditional Synthesis (e.g., PCl₅ Method)Future Sustainable Synthesis
Chlorinating Agent Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂)Recyclable chlorinating agents, Electrochemical methods
Solvents Volatile chlorinated hydrocarbonsBio-based solvents, supercritical fluids (e.g., scCO₂), or solvent-free conditions
Energy Input Conventional heating (often prolonged)Microwave irradiation, Sonication
By-products Stoichiometric amounts of acidic and hazardous wasteMinimal waste, recyclable by-products
Overall Goal Product yieldHigh yield, process safety, and minimal environmental impact

Exploration of Novel Catalytic Systems for Phosphorylation

The phosphorylation reaction, while crucial, can be challenging to control, especially with complex substrates requiring high selectivity. The reliance on stoichiometric reagents can be inefficient. Emerging research focuses on catalytic systems that can perform these transformations with high precision and under mild conditions.

Enzyme Catalysis: Biocatalysis represents a frontier in green and selective synthesis. Enzymes such as phosphatases and kinases can be used to catalyze phosphorylation mdpi.com. While phosphatases naturally hydrolyze phosphate esters, they can be employed in reverse under specific conditions (e.g., low water activity, high substrate concentration) to synthesize them tandfonline.comresearchgate.net. This approach offers unparalleled regio- and stereoselectivity in aqueous media, which is not possible with traditional chemical methods that require anhydrous conditions nih.gov.

Organocatalysis: Chiral organocatalysts, such as BINOL-derived phosphoric acids or Cinchona alkaloids, have emerged as powerful tools for asymmetric synthesis mdpi.com. These small organic molecules can activate substrates through hydrogen bonding, guiding the approach of the phosphorylating agent to achieve high enantioselectivity. Phosphine (B1218219) organocatalysis provides another avenue, where the phosphine acts as a nucleophilic catalyst to activate substrates toward phosphorylation acs.orgacs.org.

Photocatalysis: Visible-light photocatalysis has been applied to the formation of phosphorus-carbon bonds and could be adapted for P-O bond formation rsc.org. This method allows for reactions to proceed under very mild conditions, often at room temperature, using light as a traceless reagent to initiate the catalytic cycle.

The application of these novel systems could enable the use of this compound in complex syntheses where traditional methods fail, such as the selective mono-phosphorylation of polyols or the enantioselective phosphorylation of chiral alcohols.

Expansion of Applications in Chemical Biology and Materials Science

The most significant future applications of this compound lie in its use as a precursor for installing the 4-nitrobenzyl (PNB) protecting group, particularly in the fields of chemical biology and materials science.

Chemical Biology: The PNB group is a well-established protecting group for phosphates. Its ortho-isomer, ortho-nitrobenzyl (ONB), is particularly valuable as a photolabile protecting group (PPG), or "photocage" acs.orgnih.gov. A key research direction is the use of this chemistry to exert spatiotemporal control over biological processes.

Caged Compounds: By using a reagent like Bis(o-nitrobenzyl) phosphorochloridate, a phosphate on a bioactive molecule (e.g., a signaling molecule, nucleotide, or peptide) can be "caged." The molecule remains inert until it is "uncaged" by irradiation with UV light, releasing the active compound at a specific time and location within a cell or tissue nih.govresearchgate.net. This allows for precise investigation of complex biological pathways scholasticahq.com.

Prodrug Activation: This photocaging strategy can be applied to create light-activated prodrugs. A drug containing a critical phosphate group can be masked with PNB groups, rendering it inactive until it reaches a target tissue, where it can be activated by light, thereby minimizing off-target effects scholasticahq.com.

Materials Science: The ability to introduce phosphate groups and subsequently remove their PNB protectors provides a powerful tool for modifying and controlling material properties.

Surface Modification: Surfaces can be functionalized with alcohols or amines and then phosphorylated using this compound. The resulting phosphate-terminated surface would have altered properties (e.g., hydrophilicity, charge). Subsequent removal of the PNB groups could trigger further changes or allow for secondary functionalization.

Light-Responsive Materials: Incorporating ONB-protected phosphates into polymer backbones or hydrogels could create light-responsive materials. Irradiation could cleave the ONB group, releasing the negatively charged phosphate and causing the material to swell, degrade, or release an encapsulated payload researchgate.net.

Controlling Self-Assembly: The ionic nature of phosphates can be used to control the aggregation of macromolecules. For example, phosphorylated cellulose (B213188) oligomers remain soluble, preventing aggregation during synthesis. Subsequent enzymatic removal of the phosphate triggers controlled self-assembly into nanomaterials nih.gov. The PNB group offers a chemical or photochemical handle for triggering such processes.

Design of Next-Generation Phosphorylating Reagents with Enhanced Selectivity

While effective, this compound represents a standard reagent. The design of next-generation phosphorylating agents aims to improve upon its properties, focusing on enhanced selectivity, tailored reactivity, and novel modes of deprotection.

Key design strategies include:

Modification of the Protecting Group: The structure of the nitrobenzyl group itself can be fine-tuned. Moving the nitro group from the para to the ortho position enables efficient photocleavage nih.gov. Adding other substituents to the aromatic ring can shift the absorption wavelength to the visible or near-infrared range, which is less damaging to biological samples and allows for deeper tissue penetration nih.govacs.org.

Orthogonal Deprotection Strategies: Developing protecting groups that are removed under highly specific and mutually exclusive (orthogonal) conditions is a major goal. While the PNB group is typically removed by reduction (e.g., catalytic hydrogenation), and the ONB group by light, new reagents could incorporate groups removable by specific enzymes, fluoride (B91410) ions, or other chemical triggers. This allows for multi-step syntheses where different protecting groups can be removed sequentially without interfering with each other.

Alternative Photolabile Groups: To overcome the drawbacks of nitrobenzyl-based PPGs (e.g., slow release kinetics and formation of light-absorbing byproducts), researchers are exploring entirely new photocages like p-hydroxyphenacyl (pHP) and coumarin-based groups, which can offer faster and cleaner photorelease nih.govpsu.edu.

Modification of the Leaving Group: The chloride in a phosphorochloridate is a highly reactive leaving group. Replacing it with other functionalities, as seen in phosphoramidite (B1245037) chemistry, alters the reagent's stability and reactivity profile, making it suitable for different applications like automated oligonucleotide synthesis glenresearch.comlumiprobe.comtcichemicals.com.

FeatureThis compoundNext-Generation Reagent (Example)Advantage of Next-Gen
Protecting Group 4-Nitrobenzyl (PNB)ortho-Nitrobenzyl (ONB) with electron-donating groupsPhotolabile; tunable absorption wavelength; faster release
Deprotection Method Catalytic HydrogenationUV/Visible Light IrradiationSpatiotemporal control; non-invasive trigger
Leaving Group ChlorideDiisopropylamine (as a phosphoramidite)Enhanced stability; compatibility with automated synthesis
Selectivity Moderate; relies on substrate reactivityHigh; can be directed by a chiral catalystEnantio- and regioselective phosphorylation
By-products HClBenign or non-interfering by-productsCleaner reactions; improved yields

The continuous evolution of phosphorylating reagents, inspired by these design principles, will be critical for advancing synthetic chemistry and enabling new discoveries in biology and materials science.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of bis(4-nitrobenzyl) phosphorochloridate?

  • Methodological Answer :

  • Identity Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the molecular structure, focusing on characteristic peaks for the nitrobenzyl (e.g., aromatic protons) and phosphorochloridate groups. Mass spectrometry (MS) can verify the molecular ion ([M+H]+) at m/z 386.68 (C₁₄H₁₂ClN₂O₇P) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to quantify impurities. Ensure sample homogeneity by preparing solutions in anhydrous solvents (e.g., dry dichloromethane) to avoid hydrolysis .

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer :

  • Phosphorylation of 4-nitrobenzyl alcohol : React 4-nitrobenzyl alcohol with phosphorus oxychloride (POCl₃) in a 2:1 molar ratio under inert conditions (argon/nitrogen). Monitor the reaction via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase. Quench excess POCl₃ with ice-cold water, and purify the product via recrystallization from dry toluene .
  • Alternative Route : Substitute POCl₃ with diphenyl phosphorochloridate to form a mixed anhydride intermediate, followed by nucleophilic displacement with 4-nitrobenzyl alcohol. Optimize reaction temperature (40–60°C) to minimize side-product formation .

Q. What precautions are critical for handling this compound?

  • Methodological Answer :

  • Storage : Store in sealed, amber-glass containers under argon at –20°C to prevent moisture-induced hydrolysis. Use desiccants (e.g., molecular sieves) in storage environments .
  • Safety : Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood due to potential chloride gas release. In case of skin contact, rinse immediately with 5% sodium bicarbonate solution .

Advanced Research Questions

Q. How can researchers address challenges in detecting byproducts during this compound synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect trace byproducts such as bis(4-nitrobenzyl) phosphate (hydrolysis product) or phosphorylated dimers. Collision-induced dissociation (CID) can fragment ions for structural elucidation .
  • Quantification : Employ internal standards (e.g., deuterated analogs) for calibration. Report results with ≥3 significant figures and exclude values below the limit of detection (LOD) to avoid false negatives .

Q. What strategies mitigate interference from nitrobenzyl derivatives in analytical assays?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to resolve this compound from 4-nitrobenzyl alcohol or 4-nitrobenzyl chloride .
  • Artifact Prevention : Avoid using 4-(4-nitrobenzyl)pyridine (NBP) as a DNA surrogate in genotoxicity assays due to its tendency to form non-specific adducts. Validate assays with alternative electrophilic traps (e.g., glutathione derivatives) .

Q. How does the stability of this compound vary under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C). Note that prolonged heating above 60°C accelerates hydrolysis .
  • Solvent Effects : Test stability in aprotic solvents (e.g., THF, DMF) versus protic solvents (e.g., methanol). Hydrolysis rates increase in polar solvents; use anhydrous conditions for kinetic studies .

Q. How should researchers resolve contradictions in reported purity data across laboratories?

  • Methodological Answer :

  • Interlaboratory Calibration : Participate in proficiency testing programs (e.g., Institute for Interlaboratory Studies) using standardized protocols for sample preparation and analysis. Share raw data (e.g., chromatograms, spectra) to identify methodological discrepancies .
  • Statistical Analysis : Apply Grubbs’ test to flag outliers. Reanalyze flagged samples using orthogonal methods (e.g., NMR vs. HPLC) and report corrected data in peer-reviewed appendices .

Q. What experimental approaches evaluate the reactivity of this compound with biomolecules?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reactions with nucleophiles (e.g., amines, thiols) in buffered aqueous solutions (pH 7.4). Calculate second-order rate constants (k₂) to compare reactivity with other phosphorochloridates .
  • Bioconjugation : React with lysozyme or albumin under controlled conditions (4°C, pH 8.5). Characterize adducts via MALDI-TOF MS and confirm phosphate ester bonds using ³¹P NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.